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Compound of Interest

Compound Name: 5-Methoxypent-1-yne

Cat. No.: B2586468

An In-depth Technical Guide to 5-Methoxypent-1-
yhe

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxypent-1-yne is a chemical compound of interest in organic synthesis and potentially
in the development of novel therapeutic agents. Its structure, featuring a terminal alkyne and a
methoxy ether functional group, provides a versatile scaffold for a variety of chemical
transformations. This guide provides a comprehensive overview of the known physical and
chemical properties of 5-Methoxypent-1-yne, outlines plausible synthetic and reactive
pathways, and discusses its potential, albeit currently undocumented, biological significance. It
is important to note that while computational data for this compound is available, detailed
experimental data remains scarce in publicly accessible literature.

Physicochemical Properties

The physical and chemical properties of 5-Methoxypent-1-yne are summarized below. It is
critical to distinguish between experimentally determined values and computationally predicted
data. At present, most of the available quantitative data for this specific molecule is derived
from computational models.

Table 1: Physical and Chemical Properties of 5-Methoxypent-1-yne
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Property Value Source

Molecular Formula CeH100 PubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
IUPAC Name 5-methoxypent-1-yne PubChem[1]
CAS Number 14604-44-5 PubChem[1]
Canonical SMILES COCcCcCc#C PubChem[1]

InChl=1S/C6H100/c1-3-4-5-6-
InChl PubChem[1]
7-2/h1H,4-6H2,2H3

CLISVFCXKLMNIJ-
InChlKey PubChem[1]
UHFFFAOYSA-N

Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Density Not experimentally determined
Solubility Not experimentally determined
XLogP3 1.1 Computed by PubChem[1]
Topological Polar Surface Area 9.2 A2 Computed by PubChem[1]

Spectral Data

While spectral data for 5-Methoxypent-1-yne is indexed in some databases, the actual spectra
are not readily available. The following table summarizes the expected spectral features based
on the compound's structure.

Table 2: Predicted Spectral Data for 5-Methoxypent-1-yne
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Technique Expected Features

Signals corresponding to the acetylenic proton
(C=C-H), the methylene protons adjacent to the

1H NMR methoxy group (-CH2-O-), the methoxy protons
(-O-CHs), and the other methylene protons in
the chain.

Signals for the two sp-hybridized carbons of the

alkyne, the carbon of the methoxy group, and
13C NMR o

the three sp3-hybridized carbons of the pentyl

chain.[1]

Characteristic absorption bands for the =C-H
stretch (around 3300 cm™1), the C=C stretch
(around 2100 cm™1), C-O-C stretching, and C-H

stretching and bending vibrations.

Infrared (IR) Spectroscopy

A molecular ion peak (M*) at m/z = 98, with

fragmentation patterns corresponding to the loss
Mass Spectrometry (GC-MS)

of a methyl group, a methoxy group, and

cleavage of the alkyl chain.[1]

Synthesis and Reactivity
Plausible Synthetic Routes

Detailed experimental protocols for the synthesis of 5-Methoxypent-1-yne are not readily
found in the literature. However, based on established organic chemistry principles, a plausible
synthetic route would be the Williamson ether synthesis. This would involve the deprotonation
of 4-pentyn-1-ol to form the corresponding alkoxide, followed by nucleophilic substitution with a
methylating agent like methyl iodide or dimethyl sulfate.

An alternative approach could involve the alkylation of the acetylide derived from a protected 3-
butyn-1-ol, followed by deprotection and methylation of the resulting alcohol.

Experimental Workflow: Williamson Ether Synthesis of 5-Methoxypent-1-yne (Theoretical)
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Caption: Theoretical workflow for the synthesis of 5-Methoxypent-1-yne via Williamson ether
synthesis.

Chemical Reactivity

The chemical reactivity of 5-Methoxypent-1-yne is dictated by its two primary functional
groups: the terminal alkyne and the ether.

o Terminal Alkyne Reactivity: The acidic proton of the terminal alkyne can be deprotonated by
a strong base to form an acetylide. This acetylide is a potent nucleophile and can participate
in various carbon-carbon bond-forming reactions, such as alkylation, and addition to
carbonyl compounds. The alkyne can also undergo hydration (Markovnikov and anti-
Markovnikov), hydrohalogenation, and various metal-catalyzed coupling reactions (e.g.,
Sonogashira, Glaser).

o Ether Linkage: The methoxy group is generally stable under neutral and basic conditions.
However, it can be cleaved under strongly acidic conditions, typically using reagents like HBr
or HI.

Logical Relationship: Reactivity of 5-Methoxypent-1-yne
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Caption: Key reactive pathways of 5-Methoxypent-1-yne based on its functional groups.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological
activity or signaling pathways associated with 5-Methoxypent-1-yne. However, the presence
of the alkyne functional group makes it a candidate for use in "click chemistry" reactions, which
are widely employed in drug discovery and chemical biology for bioconjugation and target
identification. The overall lipophilicity and small size of the molecule could allow it to interact
with various biological targets. Further research would be required to explore any potential
pharmacological effects.

Safety and Handling

Based on the available GHS hazard information from PubChem, 5-Methoxypent-1-yne is a
flammable liquid and vapor.[1] It is also classified as causing skin irritation, serious eye
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irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions,
including the use of personal protective equipment (gloves, safety glasses, lab coat) and
working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

5-Methoxypent-1-yne is a simple, bifunctional molecule with potential for further chemical
exploration. This guide has summarized the currently available information on its physical and
chemical properties, highlighting the predominance of computational over experimental data.
The outlined synthetic and reactive pathways, while theoretical, are based on well-established
chemical principles and provide a framework for future experimental work. The lack of
biological data presents an open area for investigation, particularly in the context of its potential
application in medicinal chemistry and chemical biology. As with any chemical compound,
proper safety protocols must be followed during its handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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